Product packaging for Thimerosal(Cat. No.:CAS No. 54-64-8)

Thimerosal

Cat. No.: B151700
CAS No.: 54-64-8
M. Wt: 404.82 g/mol
InChI Key: RTKIYNMVFMVABJ-UHFFFAOYSA-L
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Description

Thimerosal (also known as Thiomersal) is an organomercury compound recognized for its potent antiseptic and antifungal properties . It functions through an oligodynamic effect, demonstrating effectiveness against microorganisms like Staphylococcus aureus at concentrations significantly lower than older agents like phenol . In research settings, its primary historical application has been as a preservative in multi-dose formulations—including vaccines, immunoglobulin preparations, skin test antigens, and ophthalmic products—to prevent bacterial and fungal contamination without significantly reducing the potency of the active ingredients . The compound is characterized by a coordination number of 2, forming a linear geometry with a S-Hg-C bond angle of approximately 180°, and its carboxylate group contributes to its high solubility in water . Upon administration or in biological systems, this compound is metabolized and dissociates into ethylmercury and thiosalicylate . Research into its toxicology indicates that the central nervous system and kidneys are primary targets, and it is classified as very toxic through all routes of exposure (inhalation, ingestion, skin contact) . It also poses a long-term hazard to aquatic environments . While its use has been phased out of many childhood vaccines in the United States and European Union, it remains a critical subject of study due to its past applications and the subsequent research on mercury compounds . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and must not be administered to humans or used for personal, cosmetic, or medical purposes. Researchers should consult the safety data sheet (SDS) and adhere to all relevant safety protocols for handling hazardous chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9HgO2S.Na<br>C9H9HgNaO2S B151700 Thimerosal CAS No. 54-64-8

Properties

IUPAC Name

sodium;(2-carboxylatophenyl)sulfanyl-ethylmercury
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InChI

InChI=1S/C7H6O2S.C2H5.Hg.Na/c8-7(9)5-3-1-2-4-6(5)10;1-2;;/h1-4,10H,(H,8,9);1H2,2H3;;/q;;2*+1/p-2
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InChI Key

RTKIYNMVFMVABJ-UHFFFAOYSA-L
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Canonical SMILES

CC[Hg]SC1=CC=CC=C1C(=O)[O-].[Na+]
Source PubChem
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Molecular Formula

C9H9HgO2S.Na, C9H9HgNaO2S
Record name MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT
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DSSTOX Substance ID

DTXSID3025540
Record name Thimerosal
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Molecular Weight

404.82 g/mol
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Physical Description

Mercury((o-carboxyphenyl)thio)ethyl, sodium salt is a light cream-colored crystalline powder with a slight odor: pH (1% aqueous solution) 6.7. Slight odor. (NTP, 1992), Light cream-colored crystalline powder with a slight odor; [CAMEO]
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1 gram dissolves in about 8 ml of alcohol; practically insoluble in benzene and ether, 1 gram dissolves in about 1 ml of water
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Color/Form

Cream colored, crystalline powder

CAS No.

54-64-8
Record name MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT
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Record name Mercurate(1-), ethyl[2-(mercapto-.kappa.S)benzoato(2-)-.kappa.O]-, sodium (1:1)
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Melting Point

450 to 451 °F (decomposes) (NTP, 1992)
Record name MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT
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Pharmacological and Toxicological Research on Thimerosal

Comparative Toxicokinetics and Toxicodynamics of Ethylmercury and Methylmercury (B97897)

The primary metabolite of Thimerosal, ethylmercury, exhibits distinct toxicokinetic and toxicodynamic profiles when compared to methylmercury, a known neurotoxin found in the environment. immunizationinfo.orgdrugbank.com While both are organic mercury compounds, their absorption, distribution, metabolism, and elimination from the body differ significantly, which in turn influences their toxic potential. drugbank.com In vitro studies often show equivalent toxic effects between ethylmercury and methylmercury on various cell types, including neural, cardiovascular, and immune cells. drugbank.comresearchgate.net However, in vivo studies reveal that differences in their processing within the body lead to distinct toxicity profiles. researchgate.net

Ethylmercury and methylmercury are both readily absorbed and distributed to all body tissues, with the ability to cross the blood-brain and placental barriers. wikipedia.orgwikipedia.org However, their pathways and subsequent elimination rates diverge significantly. Following ingestion, approximately 95% of methylmercury from sources like fish is absorbed through the gastrointestinal tract. nih.gov Once in the bloodstream, over 90% of methylmercury binds to hemoglobin within red blood cells. nih.gov

In contrast, ethylmercury, derived from this compound, is cleared from the blood much more rapidly than methylmercury. wikipedia.org Studies in infant monkeys demonstrated that while the initial absorption and distribution of total mercury were similar after this compound injection and oral methylmercury administration, the elimination of ethylmercury was significantly faster. immunizationinfo.org This rapid clearance prevents the accumulation of mercury in the blood with subsequent doses, a pattern observed with the more slowly eliminated methylmercury. immunizationinfo.org The gastrointestinal tract appears to be involved in the elimination of ethylmercury, as evidenced by increased mercury levels in the stool following vaccination with this compound-containing products. nih.gov The primary routes for methylmercury excretion are via bile and feces, with about 90% of a dose eventually eliminated in feces as inorganic mercury. nih.gov

Both the brain and the kidneys are target organs for mercury accumulation and toxicity. researchgate.net However, comparative studies have shown significant differences in how ethylmercury and methylmercury accumulate in these organs. Animal studies in mice and monkeys have consistently reported significantly less mercury deposition in the brain following exposure to ethylmercury or this compound compared to methylmercury. epa.gov

In neonatal mice, one study found that rats treated with ethylmercuric chloride had lower concentrations of mercury in the kidneys and brain than those treated with methylmercuric chloride. nih.gov However, the concentration of inorganic mercury was higher in all tissues, including the brain, after ethylmercury administration. nih.govdrcrista.com This suggests that ethylmercury is more readily converted to inorganic mercury than methylmercury. drcrista.com Once ethylmercury-containing compounds enter the brain, they are largely converted to highly toxic inorganic mercury compounds that bind persistently to brain tissues. drcrista.com The kidney is a primary site for the accumulation of inorganic mercury. immunizationinfo.orgresearchgate.net

Comparative Mercury Distribution in Neonatal Mice (24 hours post-injection)

Compound Administered% of Injected Mercury in Brain% of Injected Mercury in Kidney
Methylmercury (MeHg)0.6%1.1%
Ethylmercury (EtHg)0.39%3.5%
This compound0.22%1.7%

Data from a study on neonatal mice showing the percentage of the total injected mercury dose found in the brain and kidneys 24 hours after administration. nih.gov

The half-life of a substance, or the time it takes for half of it to be eliminated from the body, is a critical factor in assessing its potential for toxicity. Research has established that ethylmercury has a significantly shorter half-life in the blood compared to methylmercury. nih.gov

In human infants, the blood half-life of ethylmercury from this compound-containing vaccines has been estimated to be between 2.0 and 3.7 days. aap.org One study involving 216 infants calculated the blood half-life to be 3.7 days, with levels returning to pre-vaccination status by day 30. nih.gov Another study estimated a half-life of approximately 7 days. nih.govaap.org These figures contrast sharply with the half-life of methylmercury in adults, which is estimated to be around 1.5 months (approximately 45 days). childrenshealthdefense.org In monkeys, the half-life of ethylmercury in the brain is reported to be 14 to 24 days, while in the blood it is 7 days. wikipedia.orgwikipedia.org The much shorter blood half-life of ethylmercury means that exposure is comparatively brief, reducing the likelihood of accumulation. nih.govchildrenshealthdefense.org

Comparative Half-Life of Mercury Compounds

CompoundMatrixSpeciesEstimated Half-Life
EthylmercuryBloodHuman Infants3.7 - 7 days nih.govnih.gov
EthylmercuryBloodMonkeys7 days wikipedia.org
EthylmercuryBrainMonkeys14 - 24 days wikipedia.orgwikipedia.org
MethylmercuryBloodHuman Adults~45 days childrenshealthdefense.org

A comparison of the estimated biological half-life for ethylmercury and methylmercury in different species and tissues.

Cellular and Molecular Mechanisms of this compound Toxicity

The toxicity of this compound at the cellular level is linked to several molecular mechanisms, primarily involving the induction of oxidative stress and interference with critical cellular components like antioxidant defense systems.

A key mechanism of this compound's toxicity is the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov Studies have shown that this compound exposure can lead to mitochondrial damage and reduced oxidative-reduction activity in human neuronal and fetal cells. tandfonline.com In human astrocytes, ethylmercury from this compound not only inhibits mitochondrial respiration but also increases the formation of superoxide (B77818), hydrogen peroxide, and hydroxyl radicals. researchgate.net This increase in ROS can damage cellular components, including mitochondrial DNA. researchgate.netumed.edu.al Research in epithelial cells has demonstrated that this compound-induced cytotoxicity is mediated by oxidative stress, a process that can be suppressed by treatment with radical scavengers like N-acetyl-l-cysteine. nih.gov

This compound's toxic effects are strongly associated with its high affinity for thiol (or sulfhydryl, -SH) groups, which are crucial components of many biological molecules, including the major intracellular antioxidant, glutathione (B108866) (GSH). nih.gov this compound acts as a thiol-inhibiting reagent. mdpi.com

Upon entering the body, this compound rapidly reacts with and binds to thiol-containing molecules like glutathione and cysteine. nih.govresearchgate.net This interaction leads to the depletion of intracellular glutathione pools. nih.govnih.gov The depletion of GSH compromises the cell's primary defense against mercury-induced neurotoxicity and oxidative stress. nih.gov Studies on cultured neuroblastoma and glioblastoma cells have shown that this compound-induced cytotoxicity is directly associated with the depletion of intracellular GSH. nih.gov Cells with lower basal levels of GSH are more sensitive to this compound's toxic effects. nih.gov Pre-treatment of cells with GSH precursors, such as N-acetylcysteine (NAC), can increase intracellular GSH levels and protect against this compound-induced cytotoxicity. nih.gov The degree of cellular damage from this compound is directly related to the availability of thiols within the cell. mdpi.com

Oxidative Stress Induction and Antioxidant Defense Systems

Reactive Oxygen and Nitrogen Species Generation

This compound has been shown to enhance intracellular reactive oxygen species (ROS) and reduce intracellular glutathione (GSH). nih.gov The generation of ROS and reactive nitrogen species (RNS) can occur through various cellular processes. nih.govnih.gov The primary sources of intracellular ROS are the mitochondrial electron transport system, NADH oxidase, and cytochrome P450. nih.gov Superoxide (O2•−) is a primary reactive species that can react with nitric oxide (NO•) to form peroxynitrite (ONOO⁻) or be converted to hydrogen peroxide (H2O2) by superoxide dismutase (SOD). researchgate.net H2O2 can then be neutralized by catalase or glutathione peroxidase. researchgate.net However, in the presence of transition metals, H2O2 can form highly toxic hydroxyl radicals (OH•). researchgate.net ROS can also act as second messengers, activating signaling pathways like nuclear factor kappa-B (NF-κB), which is involved in inflammatory responses. researchgate.net

Studies have demonstrated that this compound induces oxidative stress, and this effect is linked to its mercury component. nih.govresearchgate.net Antioxidants have been shown to attenuate this compound-induced apoptosis, highlighting the role of oxidative stress in its mechanism of action. researchgate.netmarshall.edu For instance, the antioxidant Mn (III) meso-tetrakis (4-benzoic acid) porphyrin (Mn-TBAP) was found to reduce this compound-induced apoptosis in U937 cells. researchgate.net Similarly, the antioxidant Trolox and the glutathione precursor N-acetylcysteine (NAC) protected SK-N-SH neuroblastoma cells from apoptosis. marshall.edu The depletion of intracellular GSH has been shown to greatly increase the cell growth inhibitory effects of this compound, indicating the crucial role of glutathione in protecting cells from this compound. nih.gov

Mitochondrial Dysfunction and Apoptosis Pathways

This compound has been observed to induce apoptosis in various cell types, including neuronal cells, T-cells, and fibroblasts, primarily through a mitochondrial-mediated pathway. nih.govnih.govresearchgate.net This process involves a series of biochemical events within the cell that lead to programmed cell death.

Mitochondrial-Mediated Apoptosis Mechanisms

The mitochondrial pathway of apoptosis is a significant mechanism in this compound-induced cell death. researchgate.net this compound exposure leads to the depolarization of the mitochondrial membrane, a key event in initiating apoptosis. nih.govmedscienceresearch.com This depolarization is associated with the release of pro-apoptotic factors from the mitochondria into the cytosol. nih.govmedscienceresearch.com

One of the critical factors released is cytochrome c. nih.govnih.govhealing-arts.org Studies have shown that following this compound treatment, cytochrome c translocates from the mitochondria to the cytosol in a time-dependent manner. nih.govhealing-arts.org For instance, in neuronal cells treated with 5 µM this compound, cytochrome c was released in 30% of cells at 1 hour and 85% of cells at 3 hours. healing-arts.org Another important factor released is the Apoptosis-Inducing Factor (AIF), which also moves from the mitochondria to the cytosol upon this compound exposure. nih.govhealing-arts.org Research on neuronal cells showed that with 5 µM this compound, AIF was released in 40% of cells at 30 minutes and 90% of cells at 1 hour. healing-arts.org

Furthermore, this compound can influence the expression and translocation of Bcl-2 family proteins. While it may not affect the cellular expression of Bax at the protein level, it can induce the translocation of Bax from the cytosol to the mitochondria, another step that promotes apoptosis. medscienceresearch.com

Caspase Activation and DNA Fragmentation

Following the release of mitochondrial factors, a cascade of caspases, which are proteases that execute apoptosis, is activated. researchgate.net this compound exposure has been shown to activate initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. nih.govnih.gov The activation of caspase-9 typically occurs after the release of cytochrome c from the mitochondria. nih.gov Studies on human neuroblastoma cells (SK-N-SH) demonstrated caspase-9 cleavage within 8 hours of this compound treatment. nih.govchildrenshealthdefense.org

The activation of caspase-3 is a central event in the apoptotic process induced by this compound. nih.govnih.gov This activation has been observed in various cell types, including human neurons, fibroblasts, and T-cells. nih.govnih.govnih.gov In SK-N-SH cells, maximal caspase-3 activation was observed at 24 hours, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) into an 85 kDa fragment. nih.govchildrenshealthdefense.org

The activation of these caspases ultimately leads to the hallmark features of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. nih.govnih.gov this compound has been shown to induce DNA breaks in a dose-dependent manner. researchgate.netnih.govnih.gov Morphological signs of apoptosis, such as chromatin condensation and the appearance of doughnut-shaped nuclei, have been observed in cells treated with micromolar concentrations of this compound. nih.gov

Effects on Cellular Metabolism and Enzyme Activity

This compound has been shown to interfere with various cellular metabolic processes and inhibit the activity of several enzymes, which is largely attributed to the reactivity of its ethylmercury component with sulfhydryl groups. drugbank.commdpi.com

Methionine Synthase Inhibition

This compound is a potent inhibitor of methionine synthase (MS), a crucial enzyme in the folate and cobalamin-dependent metabolic pathways. nih.govnih.gov MS catalyzes the remethylation of homocysteine to methionine, a reaction essential for maintaining methylation reactions, including DNA methylation. nih.gov

Research has demonstrated that this compound inhibits MS activity in a concentration-dependent manner. nih.gov In SH-SY5Y human neuroblastoma cells, this compound was found to inhibit both insulin-like growth factor-1 (IGF-1) and dopamine-stimulated methylation with a very low IC50 of 1 nM, effectively eliminating MS activity. nih.govchildrenshealthdefense.org This inhibition is associated with a decrease in cellular levels of glutathionylcobalamin (B146606) (GSCbl) and methylcobalamin (B1676134) (MeCbl), which are important for MS function. nih.gov The inhibitory effect of this compound on MS is also linked to a reduction in cellular glutathione (GSH) levels, as GSH is required for the activity of the OHCbl-based form of the enzyme. nih.gov

Interference with Protein Synthesis

The ethylmercury component of this compound is known to interfere with protein synthesis. nih.gov Mercury compounds, in general, are thought to induce cytotoxicity by inhibiting protein synthesis and various enzyme-mediated reactions. nih.gov This interference can lead to structural changes in cells and disrupt cellular metabolism. nih.gov

This compound reacts rapidly with sulfhydryl (-SH) groups present in proteins and other molecules like cysteine and glutathione. nih.govmdpi.com This interaction can lead to the formation of ethylmercury adducts with proteins, altering their structure and function. semanticscholar.org For example, this compound has been shown to interact with human serum albumin and β-lactoglobulin A. semanticscholar.org This reactivity with sulfhydryl groups is a likely mechanism for its inhibition of various enzymes and its interference with protein synthesis. drugbank.com Furthermore, this compound has been identified as an interfering substance in the Lowry protein assay, a common method for protein estimation, because it can reduce the Folin-Ciocalteu's phenol (B47542) reagent. nih.gov

Interactive Data Table: Effects of this compound on Cellular Processes

Cellular Process Observed Effect of this compound Key Molecules Involved Cell Types Studied
Reactive Species Generation Increased intracellular ROS, Decreased intracellular GSH Reactive Oxygen Species (ROS), Glutathione (GSH) Jurkat T cells, U937 cells, SK-N-SH neuroblastoma cells
Mitochondrial Function Depolarization of mitochondrial membrane Cytochrome c, Apoptosis-Inducing Factor (AIF), Bax Neuronal cells, T-cells, Neuroblastoma cells
Apoptosis Activation of caspase cascade, DNA fragmentation Caspase-9, Caspase-3, Poly(ADP-ribose) polymerase (PARP) Human neurons, Fibroblasts, T-cells, Neuroblastoma cells
Enzyme Activity Inhibition of Methionine Synthase Methionine Synthase (MS), Glutathione (GSH) SH-SY5Y neuroblastoma cells

| Protein Synthesis | Interference with protein synthesis | Sulfhydryl (-SH) groups in proteins | General cellular effect |

Table of Compounds

Compound Name
3'-phosphoadenosine-5'-phosphosulfate
4',6-diamidino-2-phenylindole dihydrochloride
Aluminum
Apoptosis-Inducing Factor
Arsenic
Bax
Buthionine sulfoximine
Caspase-3
Caspase-9
Catalase
Cysteine
Cytochrome c
Cytochrome P450
Dopamine (B1211576)
Ethanol
Ethylmercury
Glutathione
Glutathione peroxidase
Glutathionylcobalamin
Homocysteine
Hydrogen peroxide
Hydroxyl radical
Insulin-like growth factor-1
Lead
Mercury
Methionine
Methionine synthase
Methylcobalamin
Mn (III) meso-tetrakis (4-benzoic acid) porphyrin
N-acetylcysteine
NADH oxidase
Nitric oxide
Peroxynitrite
Poly(ADP-ribose) polymerase
S-adenosylmethionine
Superoxide
Superoxide dismutase
This compound
Trolox

Intracellular Calcium Homeostasis Perturbations

This compound has been shown to disrupt intracellular calcium (Ca2+) homeostasis, a critical element in various cellular signaling pathways. Research indicates that this compound can induce oscillations in intracellular calcium concentration. nih.gov In unfertilized hamster eggs, incubation with this compound not only caused [Ca2+]i oscillations but also significantly sensitized calcium-induced calcium release (CICR). nih.gov This sensitization was demonstrated by a tenfold decrease in the amount of calcium injection current needed to trigger a substantial increase in intracellular calcium. nih.gov The effects of this compound on CICR were preventable by dithiothreitol. nih.gov

Furthermore, studies on dendritic cells have revealed that this compound can dramatically alter the function of key calcium channels. sciencedaily.com Specifically, it has been found to interfere with the normal signaling system between the RyR1 and IP3R1 calcium channels. sciencedaily.com This disruption of calcium channel communication can, in turn, alter the growth, maturation, and activation of these immune cells. sciencedaily.com The activation of the InsP3 calcium channel on the endoplasmic reticular membrane by this compound leads to the release of intracellular calcium, which then triggers an influx of extracellular calcium. drugbank.com

Interaction with Cytoskeletal Structures

This compound has been observed to induce changes in the cytoskeleton of cells. In studies using HeLa S cells, treatment with this compound led to the generation of reactive oxygen species (ROS). nih.gov These ROS were found to stimulate the tyrosine phosphorylation of focal adhesion kinase (FAK) and induce cytoskeletal alterations. nih.gov The cytoskeletal changes and FAK tyrosine phosphorylation induced by this compound appear to be mediated by ROS generation rather than by the mobilization of intracellular calcium. nih.gov This is supported by the finding that an ROS scavenger, N-acetyl-L-cysteine (NAC), could suppress these effects. nih.gov

Effects on Specific Cell Lines and Tissues

Neuronal Cells (e.g., Human Neuroblastoma SK-N-SH, Cortical Neurons)

Research on the human neuroblastoma cell line SK-N-SH has demonstrated that this compound can induce apoptosis. nih.gov Exposure to this compound resulted in morphological changes, including membrane alterations and cell shrinkage, in a time- and concentration-dependent manner. nih.gov The apoptotic pathway associated with this compound-mediated cell death in these cells involves the mitochondrial cascade, with evidence of cytochrome c leakage from the mitochondria, followed by caspase 9 and caspase 3 activation. nih.gov

In another human neuroblastoma cell line, SH-SY5Y, this compound was found to alter nerve growth factor (NGF) signal transduction. nih.gov Concurrent exposure to this compound and NGF led to a concentration-dependent decrease in the phosphorylation of TrkA and MAPK. nih.gov Furthermore, studies on cultured human cerebral cortical neurons showed that micromolar concentrations of this compound rapidly induced membrane and DNA damage, leading to caspase-3-dependent apoptosis. researchgate.net Cortical neurons exhibited higher sensitivity to this compound compared to fibroblasts. researchgate.net Research on human progenitor neurons has indicated that exposure to this compound can lead to significant neurite dysregulation, with male-derived neurons showing greater susceptibility. lidsen.com

Astrocytes and Glioblastoma Cells

In normal human astrocytes, this compound has been identified as a mitochondrial toxin. nih.gov It inhibits mitochondrial respiration, leading to a decrease in the steady-state membrane potential and a concurrent increase in the formation of superoxide, hydrogen peroxide, and hydroxyl radicals. nih.gov This oxidative stress results in increased levels of cellular aldehyde/ketones. nih.gov

Studies on human glioblastoma (U87) cells have shown that this compound can decrease cellular viability and migration. ulisboa.pt It was found to reduce the activity of thioredoxin reductase and thioredoxin, leading to increased reactive oxygen species generation. ulisboa.pt Moreover, this compound reduced the expression of hypoxia-inducible factor-1alpha (HIF-1α). ulisboa.pt When combined with temozolomide, this compound further reduced HIF-1α, vascular endothelial growth factor (VEGF), and phosphorylated STAT3. ulisboa.pt In a study involving the N9 microglial cell line and GL261 glioblastoma cells, it was observed that this compound could activate microglia, and this activation appeared to enhance the elimination of glioblastoma cells in co-cultures. doi.org

Kidney Epithelial Cells

This compound has been shown to induce apoptotic and fibrotic changes in human kidney proximal tubular epithelial (HK2) cells in vitro. nih.govchildrenshealthdefense.org Exposure of HK2 cells to this compound resulted in diminished cell viability and mitosis, promotion of apoptosis, and impaired mitochondrial permeability transition. nih.govchildrenshealthdefense.org The pro-apoptotic protein Bax was upregulated, and the secretion of the pro-fibrotic molecule fibronectin was augmented. nih.govchildrenshealthdefense.org These findings suggest that this compound can induce kidney epithelial cell apoptosis through the mitochondrial pathway and may act as a potential pro-fibrotic agent in human kidney cells. nih.govchildrenshealthdefense.org

Histological and biochemical studies in rats have also demonstrated the nephrotoxic effects of this compound. scielo.br Administration of this compound led to tubular dilation, epithelial cell destruction in the cortex, and marked cytolysis of epithelial cells in the outer medulla. scielo.br Dose-dependent increases in tissue damage were observed, along with a significant decrease in the activities of antioxidant enzymes such as catalase, superoxide dismutase, and glutathione reductase. scielo.br

Dendritic Cells and Immune System Cells

Research has indicated that this compound can compromise the function of human dendritic cells (DCs), which are crucial for initiating adaptive immune responses. nih.govnih.gov Ex-vivo exposure of human monocyte-derived DCs to nanomolar concentrations of this compound was found to prevent their lipopolysaccharide (LPS)-induced maturation. nih.govnih.gov This was evidenced by the inhibition of morphological changes and a decreased expression of maturation markers like CD86 and HLA-DR. nih.govnih.gov

This compound also dampened the proinflammatory response of DCs, particularly the production of the Th1 polarizing cytokine IL-12, as well as TNF-α and IL-6. nih.govnih.gov This alteration in DC function subsequently affected DC-dependent T helper cell polarization, leading to decreased production of IFN-γ and increased levels of IL-8, IL-9, and MIP-1α. nih.govnih.gov Studies on murine dendritic cells have shown that very low concentrations of this compound can interfere with calcium channel function within minutes of exposure, leading to abnormal secretion of the inflammatory cytokine IL-6. sciencedaily.comdowntoearth.org.in Higher concentrations were found to cause programmed cell death in dendritic cells. sciencedaily.comdowntoearth.org.in

Data Tables

Table 1: Effects of this compound on Neuronal Cells

Cell Type Key Findings References
Human Neuroblastoma (SK-N-SH) Induces mitochondrial-mediated apoptosis; causes morphological changes like membrane alteration and cell shrinkage. nih.gov
Human Neuroblastoma (SH-SY5Y) Decreases phosphorylation of TrkA and MAPK in the presence of NGF. nih.gov
Human Cortical Neurons Induces rapid membrane and DNA damage; initiates caspase-3-dependent apoptosis. researchgate.net

Table 2: Effects of this compound on Glial and Kidney Cells

Cell Type Key Findings References
Human Astrocytes Acts as a mitochondrial toxin, inhibiting respiration and increasing oxidative stress. nih.gov
Human Glioblastoma (U87) Decreases cell viability and migration; reduces activity of the thioredoxin system. ulisboa.pt

Table 3: Effects of this compound on Immune Cells

Cell Type Key Findings References
Human Dendritic Cells Prevents maturation; dampens proinflammatory response (decreased IL-12, TNF-α, IL-6). nih.govnih.gov

Immunological and Neurodevelopmental Research on Thimerosal Exposure

Immunotoxicological Investigations

Studies have explored how thimerosal interacts with and modulates components of the immune system.

Effects on Dendritic Cells and Antigen Presentation

Dendritic cells (DCs) are crucial antigen-presenting cells that play a key role in initiating immune responses. Research indicates that this compound can affect the function of dendritic cells. Studies using mouse dendritic cells have shown that this compound can disrupt antigen-presenting cells. sciencedaily.com This disruption may lead to fundamental changes in the immune system's ability to respond to external factors. sciencedaily.com Immature dendritic cells appear particularly sensitive to this compound. sciencedaily.com

This compound has been shown to interfere with cytokine secretion by human dendritic cells. researchgate.netnih.gov This effect may be linked to glutathione (B108866) depletion (GSH) within these cells. researchgate.netnih.gov this compound, in a concentration-dependent manner, inhibited the secretion of LPS-induced pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-12p70 from human monocyte-derived DCs. researchgate.netnih.gov However, the secretion of IL-10 from DCs was not affected. researchgate.netnih.gov

Exposure to this compound at concentrations as low as 20 parts per billion (ppb) has been observed to alter the time course of calcium signaling in dendritic cells, prolonging the duration of elevated intracellular calcium levels. nih.govnih.gov This sustained calcium level could potentially change the rate and timing of IL-6 secretion by dendritic cells. nih.govnih.gov Higher concentrations, around 200 ppb, have been reported to cause programmed death (apoptosis) of immature dendritic cells, hindering their maturation and ability to activate T-cells. sciencedaily.comnih.gov

Furthermore, this compound has been identified as a selective inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), an enzyme involved in generating antigenic peptides for presentation by MHC Class I molecules. nih.gov Cell-based analysis indicated that this compound can effectively reduce ERAP1-dependent cross-presentation by dendritic cells in a dose-dependent manner. nih.gov

Modulation of Immune Responses

This compound has been shown to modulate immune responses, influencing cytokine production and lymphocyte viability.

This compound has been reported to influence the production of pro-inflammatory cytokines. In human monocyte-derived dendritic cells, this compound inhibited the secretion of LPS-induced pro-inflammatory cytokines including TNF-alpha, IL-6, and IL-12p70. researchgate.netnih.gov This dampening of the pro-inflammatory response by DCs exposed to this compound is associated with GSH depletion. researchgate.net Similarly, studies on human T cells have indicated that nanomolar concentrations of this compound can inhibit the production of pro-inflammatory cytokines such as IFN-gamma, IL-1 beta, TNF alpha, and IL-2 following T-cell receptor (TCR) ligation. nih.gov

This compound has been linked to effects on lymphocyte viability, including depletion and the induction of apoptosis. Studies have shown that this compound can induce caspase-dependent mitochondrial apoptosis in human leukemic Jurkat T cells. nih.govscienceopen.com This process is associated with oxidative stress and the depletion of intracellular glutathione (GSH). mdpi.commersin.edu.troup.com Exogenous GSH has been found to protect T-cells from this compound-induced apoptosis. mdpi.com The degree of cellular damage from this compound appears directly related to the availability of thiols like GSH. mdpi.com

Exposure of primary human T cells to this compound ex vivo induced a dose-dependent apoptotic cell death characterized by depolarization of the mitochondrial membrane, generation of reactive oxygen species, release of cytochrome c from mitochondria, and caspase-3 activation. nih.gov This pro-apoptotic effect has been observed in both unstimulated and TCR-stimulated CD4 and CD8 T cells, as well as other blood mononuclear subsets like NK cells, monocytes, and B cells, suggesting a broad effect on immune system effectors. nih.gov this compound has also been reported to induce cell cycle arrest in TCR-activated T cells at non-toxic concentrations. nih.gov

In mice, a decrease in the number of splenocytes, including T and B cells, was observed during the initial phase of this compound treatment. researchgate.netnih.gov This depletion of lymphocytes may be attributed to apoptosis and necrotic death. researchgate.net

Autoimmunity and Genetic Susceptibility

Research in animal models suggests a potential link between this compound exposure, autoimmunity, and genetic susceptibility. In genetically susceptible strains of rodents, subtoxic organic mercury exposure can result in systemic autoimmunity. researchgate.netresearchgate.net Studies in ASW (H-2s) mice, which are vulnerable to heavy metal-induced autoimmunity, showed that this compound treatment could lead to a phase of strong immunostimulation and autoimmunity. researchgate.netnih.gov This autoimmune response is T-cell dependent and linked to the H-2 haplotype, potentially due in part to inorganic mercury derived from the metabolism of ethylmercury. researchgate.netnih.gov The development of antinucleolar antibodies (ANoA) targeting fibrillarin and systemic immune-complex deposits has been observed in susceptible mouse strains following this compound treatment. researchgate.netnih.gov Studies using mice with targeted mutations have indicated that IFN-gamma and IL-6 are important for the induction of ANoA by this compound. researchgate.netnih.gov

Research has explored the hypothesis that autoimmune propensity influences outcomes in mice following this compound challenges. nih.gov Autoimmune disease-sensitive SJL/J mice exhibited behavioral and neurological changes after postnatal this compound exposure, while strains resistant to autoimmunity were not susceptible. nih.govsciencedaily.com These findings suggest the involvement of genetic influences in this compound-related immunotoxicity and potential neurotoxicity. nih.gov

Neurodevelopmental Outcome Studies

Studies have investigated the potential association between this compound exposure and neurodevelopmental outcomes. Research examining computerized health maintenance organization databases has evaluated possible associations between neurodevelopmental disorders and mercury exposure from this compound-containing vaccines. nih.govpsu.edu One study identified consistent significantly increased rate ratios for outcomes such as autism, autism spectrum disorders, tics, attention deficit disorder, and emotional disturbances with mercury exposure from this compound-containing vaccines in a specific birth cohort. nih.gov However, other studies using similar databases have found no consistent significant associations between this compound-containing vaccines and neurodevelopmental outcomes, with conflicting results observed across different study populations for certain outcomes like tics and language delay. psu.educdc.gov Some studies found no link between this compound and autism. psu.educdc.govcdc.gov

A follow-up study to a Vaccine Safety Datalink (VSD) screening analysis, designed to address inconsistent results, examined associations between this compound exposure and various neuropsychological outcomes. cdc.gov This study, which included a comprehensive and objective assessment of neuropsychological functioning, found that the majority of the measured outcomes had no association with this compound exposure. cdc.gov Only a few statistically significant associations or consistent patterns were observed, and most associations were considered likely to be due to chance. cdc.gov This study did not assess autism as an outcome due to its infrequent occurrence, but other studies have specifically evaluated the link between prenatal and infant exposure to this compound and the risk of autism, finding no difference in exposure between children with and without autism. cdc.gov Furthermore, studies comparing autism incidence in countries before and after the removal of this compound from vaccines have found that autism rates continued to increase after removal, which is contrary to what would be expected if this compound caused autism. cdc.govchop.edu

Animal studies have also explored the potential neurodevelopmental effects of this compound. Postnatal exposure to this compound has been reported to lead to the development of autism-like damage in autoimmune disease-susceptible mice. sciencedaily.com This animal model suggested that the combination of genetic susceptibility and environmental exposure to mercury might contribute to neurotoxicity. sciencedaily.comlatimes.com Studies in rats have indicated that this compound, at certain doses, can have neurotoxic effects during brain development, potentially contributing to abnormal brain development and behavioral disorders similar to those seen in neurodevelopmental disorders like autism. biotechrep.ir These effects may involve neurological degeneration. biotechrep.ir

Table 1: Summary of Immunological Research Findings on this compound

Immune Cell Type/ProcessEffect of this compound ExposureAssociated Mechanism (if identified)Citation(s)
Dendritic Cells (DCs)Disruption of antigen presentationNot fully understood sciencedaily.com
Inhibition of LPS-induced pro-inflammatory cytokine secretion (TNF-alpha, IL-6, IL-12p70)Glutathione (GSH) depletion researchgate.netnih.gov
Skewing of T-cell response towards Th2 (increased IL-5, IL-13; decreased IFN-gamma)Glutathione (GSH) depletion researchgate.netnih.gov
Altered intracellular calcium signalingDisruption of RyR1 and IP3R1 channels sciencedaily.comnih.govnih.govsafeminds.org
Induction of apoptosis in immature DCs at higher concentrationsNot specified sciencedaily.comnih.gov
Inhibition of ERAP1-dependent cross-presentationERAP1 inhibition nih.gov
T CellsInhibition of pro-inflammatory cytokine production (IFN-gamma, IL-1 beta, TNF alpha, IL-2) following TCR ligationNot specified nih.gov
Induction of apoptosisMitochondrial pathway, oxidative stress, GSH depletion, Caspase-3 activation nih.govscienceopen.commdpi.commersin.edu.troup.com
Cell cycle arrest (G0/G1 phase) in TCR-activated T cellsNot specified nih.gov
Lymphocytes (general)DepletionApoptosis and necrotic death researchgate.net
MicrogliaInduction of inflammation (increased IL-1β, iNOS mRNA levels)Not specified preprints.org
Increased autophagy and senescenceNot specified preprints.org
Immune System (overall)Potential to induce immunostimulation and autoimmunity in genetically susceptible individualsT-cell dependent, H-2 linked, potentially due to inorganic mercury researchgate.netnih.gov
Development of antinucleolar antibodies (ANoA) and systemic immune-complex deposits in susceptible miceRequires IFN-gamma and IL-6 researchgate.netnih.gov

Table 2: Summary of Neurodevelopmental Research Findings on this compound

Study Type/FocusKey FindingsCitation(s)
Human Neurodevelopmental Outcome Studies (Databases)Some studies reported increased rate ratios for certain neurodevelopmental outcomes (autism, ASD, tics, ADD, emotional disturbances) with this compound exposure. nih.gov
Other studies found no consistent significant associations between this compound-containing vaccines and neurodevelopmental outcomes; conflicting results for tics and language delay. No consistent link found with autism. psu.educdc.govcdc.gov
Follow-up study found no association with the majority of neuropsychological outcomes; few significant associations likely due to chance. Did not assess autism. cdc.gov
Studies comparing autism rates before/after this compound removal found continued increase in autism rates, contrary to a causal link. cdc.govchop.edu
Animal Neurodevelopmental Outcome Studies (Mice)Postnatal this compound exposure led to autism-like damage in autoimmune disease-susceptible mice; suggested genetic susceptibility influences outcomes. nih.govsciencedaily.comlatimes.com
Animal Neurodevelopmental Outcome Studies (Rats)This compound at certain doses showed neurotoxic effects during brain development, potentially contributing to abnormal development and behavioral disorders similar to those in neurodevelopmental disorders, possibly involving neurological degeneration. biotechrep.ir

Epidemiological Research Methodologies

Epidemiological studies are crucial for examining potential associations between exposures and health outcomes in human populations. Several types of epidemiological study designs have been employed to investigate the relationship between this compound exposure and neurodevelopmental disorders.

Cohort studies follow groups of individuals over time, comparing the incidence of outcomes in those exposed to a substance with those unexposed or exposed to different levels. Several large cohort studies have been conducted in various countries to assess the potential link between this compound-containing vaccines and neurodevelopmental disorders.

Danish Studies: A retrospective cohort study in Denmark examined over 540,000 children, including those who received this compound-containing vaccines before their discontinuation in 1992 and those who received this compound-free vaccines afterward. child-encyclopedia.com Another Danish study analyzed data from over 1.2 million children. chop.edu

Canadian Studies: A study in Quebec examined 27,749 children born between 1987 and 1998, a period with varying amounts of this compound in vaccines. chop.edunih.gov

UK Studies: A prospective cohort study in the United Kingdom monitored over 14,000 children born in 1991-1992, recording their this compound exposure from vaccines and assessing various developmental outcomes. chop.eduaap.org Another retrospective cohort study in the UK used data from over 100,000 children born between 1988 and 1997. chop.edunih.govaap.org

US Studies: Researchers in the United States have utilized the Vaccine Safety Datalink (VSD) project, examining data from large health maintenance organizations. One study analyzed data from over 124,000 infants born between 1992 and 1999. chop.educhop.edu Another VSD study included over 140,000 children born between 1991 and 1999. nih.gov

Case-control studies compare individuals with a specific outcome (cases) to individuals without the outcome (controls) to identify potential exposures that differ between the groups. This method has been used to investigate this compound exposure in children diagnosed with neurodevelopmental disorders.

A case-control study using the US Vaccine Safety Datalink examined automated medical records to compare this compound exposure in children diagnosed with pervasive developmental disorder (PDD), specific developmental delay, tic disorder, or hyperkinetic syndrome of childhood with control groups. mdpi.com Another case-control study funded by the CDC also used the VSD to compare prenatal and infant this compound exposure in children with and without autism spectrum disorder (ASD). immunizationinfo.orgcdc.govpsychiatryonline.org

Ecological studies examine the correlation between exposure and outcome at a population level rather than an individual level. These studies have often compared trends in neurodevelopmental disorder prevalence with changes in vaccine this compound content over time in different regions or countries.

Studies in Denmark and Sweden compared autism incidence rates before and after the removal of this compound from vaccines in the early 1990s. chop.edunih.govcdc.govnih.govresearchgate.net Researchers have also analyzed trends in autism prevalence in California in relation to estimated this compound exposure. nih.gov An ecological study in Canada examined trends in PDD prevalence in relation to reductions in cumulative this compound exposure. nih.gov An ecological study in the United States evaluated neurodevelopmental disorder reports to the Vaccine Adverse Event Reporting System (VAERS) in relation to the removal of this compound from childhood vaccines. medscimonit.com

Specific Neurodevelopmental Endpoints Investigated

Epidemiological research on this compound exposure has focused on several specific neurodevelopmental outcomes.

Numerous studies have specifically investigated the potential association between this compound exposure and Autism Spectrum Disorder (ASD) and Pervasive Developmental Disorders (PDD).

Cohort studies in Denmark, the United States, and the United Kingdom have consistently found no significant association between this compound exposure from vaccines and the risk of autism. chop.edunih.govaap.orgcdc.govwikipedia.org For example, a large Danish cohort study found no evidence of an association between this compound-containing vaccines and autism or ASD, nor a dose-response relationship. wikipedia.org A US cohort study using the VSD found no link between this compound-containing vaccines and autism. cdc.gov A UK retrospective cohort study of over 100,000 children also observed no relationship between this compound exposure and autism diagnosis. nih.gov

Case-control studies have also investigated this link. A CDC-funded case-control study found no difference in this compound exposure between children with and without autism. cdc.govpsychiatryonline.orgcdc.govuoguelph.ca Another case-control study using the VSD reported a significant association between increased organic-Hg exposure from this compound-containing Hepatitis B vaccine and an increased risk of a PDD diagnosis. mdpi.com However, many large-scale studies have not supported this finding.

Ecological studies comparing trends have also generally not supported a link. Studies in Denmark and Sweden showed that autism rates continued to increase after the removal of this compound from vaccines. chop.educdc.govnih.govresearchgate.net A Canadian ecological study found that PDD rates increased regardless of the change in this compound content in vaccines, with higher prevalence rates observed in cohorts who received this compound-free vaccines. nih.gov An ecological study in California also found that despite the removal of this compound from vaccines, autism rates continued to increase. chop.edu

Data from some studies are presented below:

Study PopulationStudy DesignOutcome (ASD/PDD)Key FindingCitation
DenmarkEcologicalAutismIncidence increased after this compound removal; no support for correlation. cdc.govnih.gov
DenmarkRetrospective CohortAutism/ASDNo association found; no dose-response relationship. wikipedia.org
Canada (Quebec)EcologicalPDDRates increased regardless of this compound content; higher prevalence in this compound-free cohorts. nih.govvt.edu
UKProspective CohortDevelopmental Disorders (including autism)No convincing evidence of deleterious effect; some results suggested beneficial effect. chop.eduaap.org
UKRetrospective CohortAutismNo relationship observed between this compound exposure and autism diagnosis. nih.gov
US (VSD)Retrospective CohortNeurodevelopmental Disorders (including autism)No significant associations found in a two-phased study. chop.edu No link found in a later study. cdc.gov chop.educdc.gov
US (VSD)Case-ControlPDDSignificant association between increased Hg exposure from T-HBV and increased risk of PDD diagnosis. mdpi.com
US (VSD)Case-ControlASDNo increased risk of ASD associated with this compound-containing vaccines (prenatal or infant exposure). cdc.govpsychiatryonline.org
US (VAERS)EcologicalAutismSignificant reductions in proportion of NDs reported as this compound was removed. medscimonit.com
US (VAERS)EcologicalAutismStatistical increases in incidence rate of autism after this compound-containing DTaP vs this compound-free DTaP (RR=6.0). researchgate.net

Note: The findings from VAERS should be interpreted with caution as it is a passive reporting system and does not establish causality.

Attention-Deficit/Hyperactivity Disorder (ADHD) has also been investigated as a potential neurodevelopmental endpoint related to this compound exposure.

Some early, unpublished epidemiological data showed weak associations between diagnoses of ADHD and exposure to this compound-containing vaccines. nih.gov However, larger, more rigorous studies have not supported a link.

A retrospective cohort study in the United Kingdom found a statistically significant negative association between increasing doses of this compound-containing DTP/DT vaccines and attention-deficit disorder. aap.orgvt.edu This suggested a potentially protective association, although the clinical significance of this finding is unclear and it could be due to confounding or chance. aap.org A retrospective cohort study in the US using the VSD found a protective association between this compound exposure and attention deficit disorder. nih.gov

A case-control study using the VSD reported that cases diagnosed with hyperkinetic syndrome of childhood (ADD/ADHD) were significantly more likely than controls to have received increased Hg exposure from this compound-containing Haemophilus influenzae type b vaccines. nih.gov Another case-control study using the VSD also found a significant association between Hg exposure from this compound-containing vaccines and hyperkinetic syndrome of childhood (ADD/ADHD). mdpi.com

In contrast, a study comparing this compound exposure and a variety of neurodevelopmental delays, including attention deficit disorders, in over 124,000 infants in US health maintenance organizations found that children who received this compound-containing vaccines were not at greater risk of attention deficit disorders than those who did not. chop.educhadd.org

Research has generally not shown an association between vaccine adjuvants, such as this compound, and symptoms of ADHD. chadd.org Furthermore, the removal of this compound from vaccines was not associated with a decrease in the prevalence of ADHD. chadd.org

Data from studies investigating this compound and ADHD are summarized below:

Study PopulationStudy DesignOutcome (ADHD)Key FindingCitation
UKRetrospective CohortAttention-Deficit DisorderStatistically significant negative association with increasing this compound doses (protective effect). aap.orgvt.edu
US (VSD)Retrospective CohortAttention Deficit DisorderProtective association found. nih.gov
US (VSD)Case-ControlHyperkinetic Syndrome of Childhood (ADD/ADHD)Significantly more likely to have received increased Hg exposure from this compound-containing Hib vaccines. nih.gov
US (VSD)Case-ControlHyperkinetic Syndrome of Childhood (ADD/ADHD)Significant association between Hg exposure from this compound-containing vaccines and increased risk. mdpi.com
US (HMOs)Study comparing exposure and outcomesAttention Deficit DisordersChildren receiving this compound-containing vaccines were not at greater risk. chop.educhadd.org
Speech and Language Delays

Research has explored the potential association between early life this compound exposure and speech and language delays. An initial study analyzing historical medical records from health maintenance organizations found a greater likelihood of language delay in one organization associated with higher exposure to this compound-containing vaccines, although findings were inconclusive across different organizations. oup.com Another retrospective cohort study in the United Kingdom did not find convincing evidence that early exposure to this compound had a deleterious effect on neurologic or psychological outcomes, including difficulties with sounds or the need for speech therapy. aap.org Some studies have suggested a possible link between organic-mercury exposure and delayed language/speech skills. researchgate.net However, large, well-designed studies have not supported a causal association between this compound exposure and neuropsychological development, including language disorders. aap.org

Neuropsychological Functioning and Cognitive Development

The relationship between this compound exposure and neuropsychological functioning and cognitive development has been investigated in several studies. A study using a public use dataset examined associations between early life exposure to this compound-containing vaccines and immunoglobulins and neuropsychological outcomes in children aged 7–10 years. The study developed seven latent neuropsychological factors and found no statistically significant associations between early this compound exposure and six of the seven constructs. A small, statistically significant association was found with the presence of tics in boys, but the authors cautioned that this finding should be interpreted with caution due to measurement limitations and limited biological plausibility. oup.com

A prospective cohort study in the United Kingdom found no convincing evidence that early exposure to this compound had any deleterious effect on neurologic or psychological outcome measures covering the period from 6 to 91 months of age. aap.org Interestingly, unadjusted results in this study often suggested a beneficial effect of this compound exposure, such as inverse associations with hyperactivity, conduct problems, motor development, and difficulties with sounds. aap.org After adjustment for confounding factors, one result out of 69 tested was in the hypothesized direction (poor prosocial behavior), while eight results still supported a beneficial effect. aap.org

A study published in The New England Journal of Medicine in 2007, conducted by researchers at the Centers for Disease Control and Prevention (CDC), investigated possible associations between prenatal and early childhood exposure to this compound and neuropsychological functioning at ages 7 to 10 years. cdc.gov This study conducted 378 statistical tests across 42 neuropsychological outcomes, three exposure periods, and full/gender-specific analyses. cdc.gov The majority of outcomes showed no association with this compound exposure, and most associations were within the range expected by chance. cdc.gov Only a few statistically significant associations or consistent patterns were found. cdc.gov For example, among girls with higher this compound intake, lower mean scores were observed on the finger-tapping test (dominant hand) and the Boston Naming Test in one randomized trial, although the highest exposure in this study was lower than in other studies. oup.comchop.edu Given the large number of comparisons, these few associations might be attributable to chance, and their clinical relevance is uncertain due to small differences in mean scores. aap.orgchop.edu

A 9-year prospective birth cohort study in Poland evaluated children exposed or not exposed to this compound-containing vaccines in early infancy and found similar cognitive development in both groups during the first nine years of life. chop.edu

Animal Models in Neurotoxicity Research

Animal models are utilized to investigate the potential neurotoxicity of this compound. These models aim to mimic human exposure scenarios and evaluate neurological and behavioral outcomes. oup.com

Rodent Models (e.g., Mice, Rats)

Rodent models, such as mice and rats, have been used to study the neurotoxic effects of this compound exposure, particularly during development. oup.comnih.govmdpi.com Studies in mice have shown that this compound can cause neural development delay, social interaction deficiency, and inclination of depression in neonatally treated animals. oup.commdpi.com Neuropathological changes have also been observed in the brains of adult mice neonatally exposed to this compound. oup.commdpi.com High-throughput RNA sequencing in the brains of mice exhibiting autistic-like behavior after this compound treatment revealed alterations in pathways related to neuronal development, synaptic function, and endocrine system dysregulation. oup.commdpi.com

The genetic profile of mice appears to influence sensitivity to ethylmercury, a metabolite of this compound. mdpi.comresearchgate.net Autoimmune disease-sensitive SJL/J mice have shown neurodevelopmental deficits, including growth delay, reduced locomotion, and alterations in hippocampal neurons, after this compound exposure. mdpi.comresearchgate.netoup.com However, another study using the same mouse strain did not confirm these findings. mdpi.comresearchgate.net Strains resistant to autoimmunity, such as C57BL/6J and BALB/cJ, were not susceptible to these effects. mdpi.comresearchgate.netoup.com

Studies in rats have also investigated the neurotoxic effects of this compound. Postnatal administration of this compound to infant rats has been shown to increase the overflow of glutamate (B1630785) and aspartate in the prefrontal cortex. nih.gov Earlier studies in rats documented that this compound injections at doses relevant to vaccines or higher could decrease neuronal and astrocyte viability in various brain regions, disrupt opioid and dopamine (B1211576) systems, and induce behavioral deficits. nih.gov Widespread neuropathological changes, including ischemic degeneration and "dark" neurons, have been reported in the brains of rats neonatally exposed to this compound at doses equivalent to those used in vaccines. termedia.pl These changes were observed in areas such as the prefrontal and temporal cortex, and the dorsal hippocampus. termedia.pl

A study in Wistar albino rats examined the neurotoxicity of this compound and the potential protective effect of Vitamin C. acs.org this compound treatment led to a significant reduction in body weight compared to control rats. acs.org The study also investigated oxidative and antioxidative biomarkers, finding that the antioxidant biomarker was reduced as the this compound dose increased. acs.org

Zebrafish Models

Zebrafish (Danio rerio) are increasingly used as an animal model in neurotoxicity research due to their genetic similarity to humans and the ability to analyze various developmental stages. researchgate.netmdpi.comresearchgate.netfrontiersin.org Studies using zebrafish embryos have explored the effects of sublethal concentrations of this compound on metabolic profiles. nih.gov Exposure to this compound at concentrations corresponding to 40% and 80% of the LC50 for zebrafish embryos resulted in significant alterations in metabolic profiles, including changes in carbohydrates, amino acids, nucleotides, and other compounds. nih.gov These alterations suggest that this compound exposure affects various metabolic pathways, potentially impairing the nervous system, disrupting protein metabolism, and causing oxidative damage. nih.gov

Another study in zebrafish evaluated the effects of exposure to this compound and aluminum hydroxide, alone or in mixture, on the brain. researchgate.netmdpi.com Changes were observed in the activity of enzymes related to oxidative stress (SOD, GST, GPx) and a reduction in glutathione (GSH) levels in the brain. researchgate.netmdpi.com Changes in acetylcholinesterase (AChE) enzyme activity were also noted. researchgate.netmdpi.com

Non-Human Primate Models

Non-human primates, such as rhesus macaques, are considered relevant animal models for exploring potential neurobehavioral consequences of environmental neurotoxicant exposures like this compound due to the parallels in infant development with humans. nih.govfrontiersin.orgnih.gov A controlled study examined the safety of pediatric vaccines, including this compound-containing vaccines (TCVs), on neurobehavioral tests in infant rhesus macaques. nih.govpnas.org The study did not find evidence of neurodevelopmental toxicity from TCVs. frontiersin.org Assessments of behavior and neuropathology in brain regions relevant to autism in infant rhesus macaques receiving TCVs following pediatric vaccine schedules from the 1990s and 2008 showed no behavioral changes or neuropathological changes in the cerebellum, hippocampus, or amygdala. pnas.org Analysis of social behavior in juvenile animals also indicated no significant differences in negative behaviors between control and experimental groups. pnas.org

Studies in non-human primates have also investigated mercury concentrations in the brain following exposure to this compound-containing vaccines. tandfonline.com It has been reported that the proportion of inorganic mercury in the brain of monkeys is much higher in the this compound group compared to the methylmercury (B97897) group, and brain concentrations of inorganic mercury are almost twice as high in the this compound group. researchgate.net

In vitro Studies on Neurotoxicity

In vitro studies using cultured cells have been conducted to investigate the mechanisms of this compound neurotoxicity. These studies allow for the examination of cellular and molecular effects. researchgate.net

In vitro studies have shown that certain concentrations of this compound can decrease cellular viability in human neurons and fibroblasts. oup.com Short-term exposure to this compound in concentrations similar to those used in some studies has been shown to induce DNA strand breaks, membrane damage, caspase-3 activation, and cell death in cultured human cerebral cortical neuron cell lines and fibroblasts. oup.compsu.edu

Cultured neuroblastoma cells have been found to have lower levels of glutathione (GSH) and increased sensitivity to this compound toxicity compared to glioblastoma cells, which have higher basal levels of intracellular GSH. psu.edu this compound-induced cytotoxicity was associated with depletion of intracellular GSH in both cell lines. psu.edu At equimolar concentrations, neurons were found to be much more sensitive to this compound-induced cell death than astrocytes. psu.edu

The cytotoxicity of this compound to SH-SY5Y human neuroblastoma cells has been shown to depend on both the presence of nerve growth factor (NGF) and the time of exposure. oup.com this compound-induced cytotoxicity in these cells ranged from low nanomolar to micromolar concentrations. oup.com High cellular toxicity of this compound in low micromolar concentrations has also been reported in other cell culture models, including human neurons, fibroblasts, and Jurkat cells. oup.com

Low doses of this compound have shown activity against isolated human and animal brain cells, consistent with mercury neurotoxicity. researchgate.net this compound concentrations ranging from 0.16 to 10 µM have been reported to cause cell death in cultured human cortical neurons. researchgate.net

Data Tables

Here are some interactive data tables based on the information presented:

Table 1: Summary of Findings on Speech and Language Delays

Study TypePopulation/ModelKey FindingsCitation
Historical Medical RecordsHealth Maintenance OrganizationsAssociation with language delay in one HMO, inconclusive across others. oup.com
Retrospective Cohort StudyUK Population-based CohortNo convincing evidence of deleterious effect on difficulties with sounds or speech therapy. aap.org
Literature ReviewHuman StudiesSome studies suggest possible link between organic mercury and delayed language/speech skills. researchgate.net
Large, Well-Designed StudiesHuman StudiesDo not support causal association between this compound exposure and language disorders. aap.org

Table 2: Summary of Findings on Neuropsychological Functioning and Cognitive Development

Study TypePopulation/ModelKey FindingsCitation
Public Use Dataset AnalysisChildren aged 7-10 yearsNo statistically significant associations with 6 of 7 neuropsychological constructs; small association with tics in boys (caution advised). oup.com
Prospective Cohort StudyUK Population-based CohortNo convincing evidence of deleterious effect on neuropsychological or psychological outcome (6-91 months); some unadjusted results suggested beneficial effects. aap.org
CDC Study (2007)Children aged 7-10 yearsMajority of 42 neuropsychological outcomes showed no association with this compound exposure; few statistically significant associations found (most expected by chance). cdc.gov
Randomized TrialChildrenGirls with higher this compound intake had lower mean scores on finger-tapping (dominant hand) and Boston Naming Test (small differences, clinical relevance uncertain). oup.comaap.orgchop.edu
Prospective Birth CohortPolish ChildrenChildren exposed and not exposed to this compound-containing vaccines in early infancy had similar cognitive development (first 9 years). chop.edu

Table 3: Summary of Findings in Animal Models

Animal ModelKey FindingsCitation
Mice (SJL/J strain)Neurodevelopmental deficits (growth delay, reduced locomotion, altered hippocampal neurons) after this compound exposure; sensitivity influenced by autoimmune propensity. mdpi.comresearchgate.netoup.com
Mice (FVB strain)Neural development delay, social interaction deficiency, inclination of depression, neuropathological changes in adult brain after neonatal this compound treatment; alterations in neuronal development, synaptic function, and endocrine pathways. oup.commdpi.com
RatsIncreased overflow of glutamate and aspartate in prefrontal cortex after postnatal this compound; decreased neuronal/astrocyte viability, disrupted opioid/dopamine systems, behavioral deficits; widespread neuropathological changes (ischemic degeneration, dark neurons). nih.govtermedia.pl
Rats (Wistar albino)Significant reduction in body weight with this compound treatment; reduced antioxidant biomarkers with increased dose. acs.org
Zebrafish (Danio rerio)Alterations in metabolic profiles (carbohydrates, amino acids, nucleotides, etc.) after exposure to sublethal this compound concentrations, suggesting impact on nervous system, protein metabolism, and oxidative damage. nih.gov
Zebrafish (Danio rerio)Changes in oxidative stress enzyme activity (SOD, GST, GPx), reduced GSH levels, changes in AChE activity in brain after exposure to this compound (alone or with aluminum hydroxide). researchgate.netmdpi.com
Non-Human PrimatesNo evidence of neurodevelopmental toxicity or behavioral/neuropathological changes (cerebellum, hippocampus, amygdala) following pediatric vaccine schedules including TCVs. Higher proportion of inorganic mercury in brain compared to methylmercury exposure. nih.govfrontiersin.orgpnas.orgtandfonline.com

Table 4: Summary of Findings in In vitro Studies

Cell TypeKey FindingsCitation
Human Neurons and FibroblastsDecreased cellular viability; short-term exposure can induce DNA strand breaks, membrane damage, caspase-3 activation, and cell death. oup.compsu.edu
Cultured Neuroblastoma CellsLower GSH levels and increased sensitivity to this compound toxicity compared to glioblastoma cells; cytotoxicity associated with GSH depletion. psu.edu
Cultured Glioblastoma CellsHigher basal GSH levels and lower sensitivity to this compound toxicity compared to neuroblastoma cells; cytotoxicity associated with GSH depletion. psu.edu
SH-SY5Y Human Neuroblastoma CellsCytotoxicity depends on NGF presence and exposure time; cytotoxicity ranges from low nanomolar to micromolar concentrations. oup.com
Human Neurons, Fibroblasts, and Jurkat CellsHigh cellular toxicity reported in low micromolar concentrations. oup.com
Isolated Human and Animal Brain CellsLow doses show activity consistent with mercury neurotoxicity; concentrations from 0.16 to 10 µM can cause cell death in cultured human cortical neurons. researchgate.net

Regulatory Science and Public Health Policy Regarding Thimerosal

Global and National Regulatory Body Positions

The regulatory landscape for thimerosal in vaccines is shaped by scientific evidence, public health needs, and precautionary considerations. International and national health agencies have issued guidelines and reviews that reflect a consensus on the compound's role in ensuring vaccine safety against microbial contamination.

The World Health Organization (WHO) has consistently affirmed the safety of this compound as a preservative in vaccines. The Global Advisory Committee on Vaccine Safety (GACVS), which advises the WHO, first reviewed the issue in 2000 and has continued to monitor new evidence. who.int The committee's reviews have repeatedly concluded that there is no evidence of toxicity in infants, children, or adults exposed to this compound in vaccines. who.int

The WHO's position is particularly crucial for global immunization programs, where multi-dose vials are essential for large-scale vaccination campaigns. tandfonline.comnih.gov The organization maintains that the benefits of using this compound-containing multi-dose vaccines to prevent life-threatening diseases far outweigh any theoretical risk from the preservative. aap.org In 2008, the WHO endorsed the continued use of this compound in vaccines, a position it has reaffirmed since. aap.org Reviews by the GACVS have highlighted pharmacokinetic studies showing that ethylmercury, the metabolite of this compound, is cleared from the body much more quickly than methylmercury (B97897) and does not accumulate to toxic levels. who.int The WHO has stated that concerns about the toxicity of this compound are theoretical and not supported by compelling scientific evidence. who.int

In the United States, several federal agencies have been involved in the evaluation of this compound. The Food and Drug Administration (FDA), the Centers for Disease Control and Prevention (CDC), and the Environmental Protection Agency (EPA) have each played a role in the regulatory and public health discourse.

The FDA, responsible for regulating vaccines, conducted a review of this compound in 1999 under the FDA Modernization Act of 1997. kidsplus.comfda.govnih.gov This review found no evidence of harm from the use of this compound as a vaccine preservative, other than local hypersensitivity reactions. fda.govresearchgate.net However, the assessment noted that under the recommended childhood immunization schedule at the time, the cumulative exposure to mercury from this compound might exceed the guidelines set by the EPA for methylmercury. aap.orgnih.govresearchgate.net It is important to note that these guidelines were for methylmercury, a different compound, as no guidelines existed for ethylmercury. fda.gov

The EPA sets guidelines for exposure to environmental toxins. epa.gov Its reference dose for methylmercury was a key benchmark in the 1999 risk assessment of this compound, even though this compound contains ethylmercury, which has different pharmacokinetic properties. nih.govnih.gov

The European Medicines Agency (EMEA) conducted its own review of this compound, concluding in 1999 that while there was no evidence of harm, it was prudent to promote the use of vaccines without this compound. env-health.orgnih.gov In 2004, the EMEA reaffirmed that the benefits of this compound-containing vaccines outweigh the risks, if any, and continued to support the development of this compound-free vaccines. europa.eueuropa.eu The agency also required labeling for vaccines containing this compound to note the potential for sensitization. env-health.org

National policies within the EU have varied. Denmark and Sweden had already removed this compound from their childhood vaccines by the early 1990s. cdc.govnih.gov In Ireland, the Health Products Regulatory Authority (HPRA) has confirmed that no vaccines used in the national childhood immunisation programme contain this compound. oireachtas.ie The European Parliament has called for restrictions on this compound use with the goal of an eventual ban once safe alternatives are available, particularly for multi-dose vials used in developing nations. env-health.org Most pediatric vaccines used for national immunization programs in EU member states are now this compound-free. europa.eu

Risk-Benefit Assessments in Vaccine Formulations

The decision to use or remove this compound from vaccines involves a careful weighing of risks and benefits. This assessment considers the critical role of preservatives in preventing contamination against the theoretical risks associated with mercury exposure.

Preservatives are essential for preventing the growth of harmful bacteria and fungi in multi-dose vaccine vials. fda.govmastelf.com A multi-dose vial is punctured multiple times with a needle to draw individual doses, creating opportunities for microbial contamination. kidsplus.com If a vial becomes contaminated, it could lead to serious local or systemic infections, and even death, in vaccine recipients. nih.govcdc.gov

This requirement stems from historical incidents. For example, in 1928, the bacterial contamination of a diphtheria vaccine in a multi-dose container led to multiple fatalities among children. kidsplus.com Such events prompted regulatory authorities, including the FDA, to mandate the inclusion of a preservative in most multi-dose vials to ensure their safety. fda.govnih.govaap.org this compound has been used for this purpose since the 1930s because of its effectiveness against a broad spectrum of pathogens at low concentrations. fda.govnih.gov For many countries, particularly in the developing world, multi-dose vials are a cornerstone of immunization programs because they are more cost-effective and reduce storage and transportation demands compared to single-dose vials. tandfonline.comnih.govaap.org

The primary driver for the policy of reducing or removing this compound from vaccines in the U.S. and Europe was the precautionary principle . nih.govwikipedia.org This principle states that if an action or policy has a suspected risk of causing harm to the public or the environment, in the absence of scientific consensus that the action or policy is harmful, the burden of proof that it is not harmful falls on those taking the action.

In 1999, although there was no direct evidence that the ethylmercury in vaccines was causing harm, the fact that cumulative levels could theoretically exceed some federal guidelines for methylmercury was a source of concern. nih.govwikipedia.org Acting on the precautionary principle, public health officials and vaccine manufacturers agreed to reduce or eliminate this compound from pediatric vaccines to minimize mercury exposure in infants, even though the decision was not based on documented harm. cdc.gov The goal was to increase public confidence in vaccine safety and reduce human exposure to mercury from all sources. aap.orgwikipedia.org This decision was made despite the lack of evidence of toxicity and with the acknowledgment that replacing this compound could have unintended consequences on vaccine stability or efficacy. who.int

Challenges in this compound Research and Policy Implementation

The investigation of this compound and the implementation of related public health policies have been fraught with challenges, spanning from the intricacies of scientific research to the complexities of public communication and perception.

Methodological Considerations in Epidemiological Studies

Epidemiological studies investigating the potential association between this compound and neurodevelopmental disorders (NDDs) face numerous methodological hurdles. The design of these studies significantly impacts their findings and limitations. The primary types of observational studies used are cohort, case-control, and ecological studies. nih.gov

Ecological Studies: These studies examine trends at a population level, comparing the incidence of an outcome (like autism) with exposure rates (like this compound in vaccines) over time or across different regions. A major limitation of this design is the "ecologic fallacy"—an association observed at the population level may not hold true for individuals. For instance, studies in Denmark and Sweden found that autism rates continued to increase even after this compound was removed from vaccines, suggesting no link. researchgate.netaap.org However, critics of ecological studies argue they are insufficient to establish or rule out causality due to their reliance on aggregated data and inability to control for individual-level confounding factors. drugtopics.com

Cohort Studies: These studies follow groups of individuals (cohorts) with different exposure levels to a substance over time to see who develops a particular outcome. Retrospective cohort studies, which use existing data like the Vaccine Safety Datalink (VSD), have been instrumental in this compound research. nih.gov However, they are not without limitations. Challenges include:

Misclassification of Exposure: Accurately determining the cumulative dose of this compound an individual received can be difficult. drugtopics.comnih.gov

Diagnostic Accuracy: The consistency and accuracy of neurodevelopmental diagnoses within large databases can vary. nih.gov

Confounding Factors: It is challenging to control for all other potential factors that could influence the outcome. drugtopics.com

Bias: Ascertainment or health-care-seeking bias can occur, where certain groups are more likely to have their conditions diagnosed and recorded. nih.gov

Case-Control Studies: This design compares past exposures of individuals with a condition (cases) to those without it (controls). who.int This approach is useful for studying rare diseases. who.int Limitations include:

Recall Bias: Parents of children with NDDs may recall exposures differently than parents of healthy children. who.int

Selection of Controls: Ensuring that the control group is truly representative of the population from which the cases arose is a significant challenge.

Inability to Determine Causality: Like other observational studies, case-control studies can show an association but cannot definitively prove causation. who.int

Some researchers have pointed to methodological flaws in studies that found no association, arguing that issues like the use of inappropriate control groups or the failure to account for the full range of this compound exposure could mask a true effect. nih.govnih.gov For example, some studies have been criticized for comparing groups with different levels of this compound exposure rather than including a truly unexposed control group. nih.gov

Study DesignDescriptionStrengths in this compound ResearchMethodological Challenges
EcologicalCompares population-level data on exposure and outcome. nih.govUseful for generating hypotheses and examining broad trends. researchgate.netEcological fallacy, inability to control for individual confounders. drugtopics.com
CohortFollows exposed and unexposed groups over time to compare outcome incidence. who.intCan establish a temporal sequence between exposure and outcome. who.intExposure misclassification, diagnostic variations, health-seeking bias. nih.govdrugtopics.com
Case-ControlCompares past exposures in individuals with a condition (cases) vs. those without (controls). who.intEfficient for studying rare outcomes like specific NDDs. nih.govwho.intRecall bias, difficulty in selecting appropriate controls, cannot prove causation. who.int

Communication of Scientific Consensus to the Public

Communicating the scientific consensus on this compound's safety has been a significant public health challenge. Despite major health organizations like the Centers for Disease Control and Prevention (CDC), World Health Organization (WHO), and the American Academy of Pediatrics (AAP) concluding that there is no evidence of a causal link between this compound in vaccines and autism, public concern has persisted. medium.comjhu.edu

Several factors contribute to this communication gap:

Misinformation: The spread of misinformation, particularly on social media, creates a narrative of doubt and fear that competes with scientific evidence. openaccessgovernment.org This is often fueled by anecdotal reports and emotional appeals.

Complexity of Science: Scientific concepts like toxicology, epidemiology, and the difference between ethylmercury and methylmercury can be difficult for the general public to grasp, requiring a high degree of health literacy. nih.goveuropa.eu

Messaging from Public Health Bodies: The very act of removing this compound from most childhood vaccines as a "precautionary measure" in 1999, despite a lack of evidence of harm, sent a mixed message. medium.comnih.gov This decision was interpreted by some as an admission of risk, fueling the belief that health agencies knew the preservative was harmful. nih.gov The language used, suggesting the move would make "safe vaccines even safer," was confusing to both the public and healthcare providers. nih.gov

Erosion of Trust: Effective communication relies on trust. openaccessgovernment.org When public trust in health institutions, government agencies, and pharmaceutical companies is low, it becomes harder for scientific consensus to be accepted. europa.eu The perception that these bodies may not be transparent can undermine their messaging. aap.org

Efforts to improve communication include developing clear, concise messages, using trusted messengers like healthcare professionals, and directly addressing misinformation where it appears. openaccessgovernment.orgiiab.mecuny.edu However, simply debunking false information is often not enough; proactive strategies are needed to build a foundation of scientific understanding and trust. openaccessgovernment.org A meta-analysis of scientific consensus communication found that while it can have a positive effect on public perception and belief in scientific facts, the effect is often small. aartvanstekelenburg.comnih.gov

Influence of Public Perception on Policy Decisions

Public perception, shaped by media coverage, advocacy groups, and widespread misinformation, has had a tangible impact on this compound-related policies. The decision-making process has often occurred under a spotlight of public pressure and concern, influencing regulatory actions beyond what scientific evidence alone might dictate.

A primary example is the 1999 joint statement by the U.S. Public Health Service (PHS) and the American Academy of Pediatrics (AAP) recommending the removal of this compound from childhood vaccines. nih.gov This was explicitly termed a "precautionary measure" taken in response to a Food and Drug Administration (FDA) review which found that the cumulative exposure to ethylmercury from the childhood immunization schedule could theoretically exceed some federal guidelines for methylmercury. nih.govwomeninscience.com The decision was made not because of evidence of harm, but to maintain public trust in the vaccination program, which was seen as potentially jeopardized by the emerging controversy. medium.comaap.org

The influence of public and political pressure continued long after the initial removal. Anti-vaccine movements have persistently targeted the remaining uses of this compound, primarily in multi-dose flu vaccine vials. contemporaryclinic.comtime.com This sustained pressure has kept the issue on the regulatory agenda.

In a significant 2025 development, the CDC's Advisory Committee on Immunization Practices (ACIP), under new leadership, voted to recommend the removal of this compound from all influenza vaccines distributed in the United States. contemporaryclinic.comeconomictimes.compolitico.com This recommendation was subsequently accepted by the Secretary of Health and Human Services. economictimes.comrnz.co.nz This decision was made following presentations from figures associated with campaigns critical of this compound and was seen by many public health experts as a response to political and public pressure rather than new scientific evidence. contemporaryclinic.comeconomictimes.commedicaleconomics.com Health organizations like the AAP expressed concern that such decisions, made without a strong scientific basis, could set a dangerous precedent and increase vaccine hesitancy by giving legitimacy to disproven claims. contemporaryclinic.comaap.org

YearPolicy/Regulatory ActionStated Rationale / Driving FactorsInfluence of Public Perception
1999PHS and AAP recommend removing this compound from childhood vaccines. nih.govPrecautionary principle; cumulative exposure could exceed some guidelines for methylmercury. nih.govwomeninscience.comHigh; action taken to preserve public confidence in the immunization program amid growing concerns. medium.comaap.org
2001This compound is removed from or reduced to trace amounts in all routine U.S. childhood vaccines (except some flu shots). medium.comwomeninscience.comImplementation of the 1999 recommendation by manufacturers. medium.comThe initial decision was heavily influenced by public perception and fear of eroding trust. nih.gov
2025ACIP recommends and HHS Secretary accepts the removal of this compound from all U.S. influenza vaccines. contemporaryclinic.comeconomictimes.comTo protect vulnerable populations from "unnecessary mercury exposure." contemporaryclinic.comrnz.co.nzHigh; decision followed advocacy from anti-vaccine figures and was criticized by mainstream medical groups as being politically, not scientifically, driven. economictimes.comaap.org

Q & A

Q. How can researchers address ethical constraints when studying this compound’s effects in sensitive populations (e.g., infants)?

  • Ethical Framework : Use retrospective cohort studies with anonymized medical records. For prospective studies, employ non-invasive biomarkers (e.g., urinary mercury levels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.